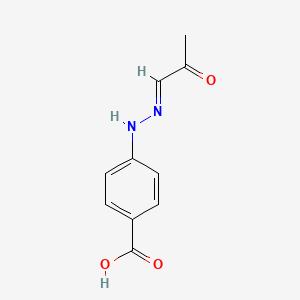
4-(2-(2-Oxopropylidene)hydrazinyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(2-Oxopropylidene)hydrazinyl)benzoic acid is an organic compound with the molecular formula C10H10N2O3 It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by a hydrazinyl group linked to an oxopropylidene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2-Oxopropylidene)hydrazinyl)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with benzoic acid as the starting material.
Formation of Hydrazone: Benzoic acid is reacted with hydrazine to form the corresponding hydrazone derivative.
Introduction of Oxopropylidene Group: The hydrazone derivative is then reacted with an appropriate reagent, such as acetylacetone, to introduce the oxopropylidene group, forming this compound.
The reaction conditions typically involve refluxing the reactants in a suitable solvent, such as ethanol or methanol, under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-(2-Oxopropylidene)hydrazinyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxopropylidene group to a hydroxyl group.
Substitution: The hydrazinyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
4-(2-(2-Oxopropylidene)hydrazinyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-(2-(2-Oxopropylidene)hydrazinyl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and cellular processes. The oxopropylidene moiety can undergo tautomerization, affecting the compound’s reactivity and interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-(2-Oxopropylidene)hydrazinyl)benzoic acid derivatives: Compounds with different substituents on the benzoic acid ring.
Hydrazone derivatives: Compounds with similar hydrazinyl groups but different aromatic or aliphatic backbones.
Benzoic acid derivatives: Compounds with various functional groups attached to the benzoic acid core.
Uniqueness
This compound is unique due to its specific combination of the hydrazinyl and oxopropylidene groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
57965-40-9 |
|---|---|
Molekularformel |
C10H10N2O3 |
Molekulargewicht |
206.20 g/mol |
IUPAC-Name |
4-[(2E)-2-(2-oxopropylidene)hydrazinyl]benzoic acid |
InChI |
InChI=1S/C10H10N2O3/c1-7(13)6-11-12-9-4-2-8(3-5-9)10(14)15/h2-6,12H,1H3,(H,14,15)/b11-6+ |
InChI-Schlüssel |
TYXALHOQPPWMCT-IZZDOVSWSA-N |
Isomerische SMILES |
CC(=O)/C=N/NC1=CC=C(C=C1)C(=O)O |
Kanonische SMILES |
CC(=O)C=NNC1=CC=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



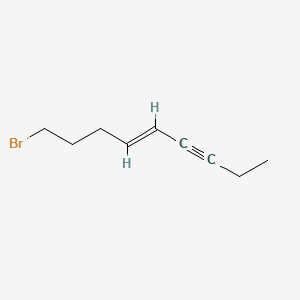
![(e)-2-[(4-Chlorophenyl)iminomethyl]-5-methoxyphenol](/img/structure/B13765764.png)
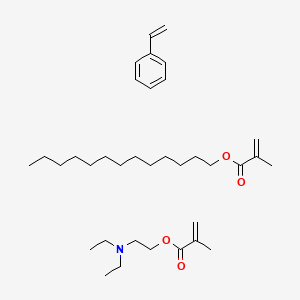
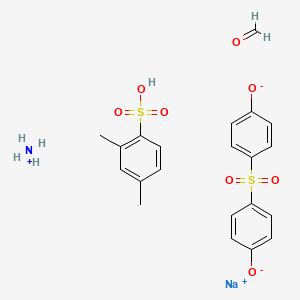

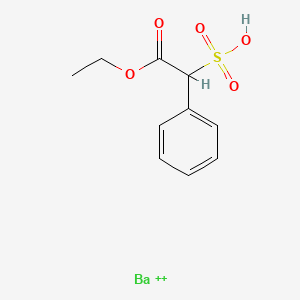
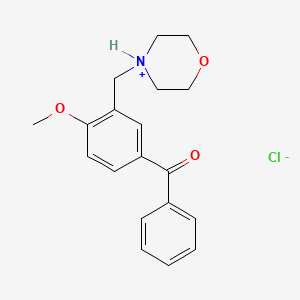
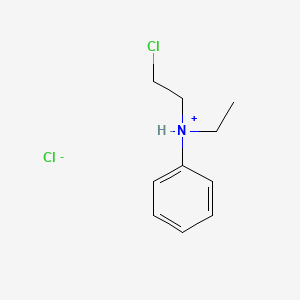
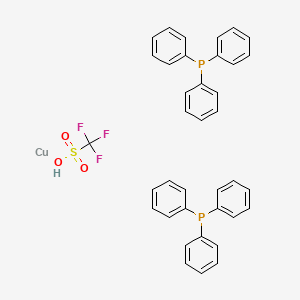

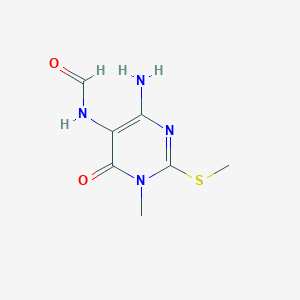

![9-(1-Methyl-benzimidazol-2-yl)-2,3-5-6-tetrahydro-quinolizino[9,9a,1-gh]coumarin](/img/structure/B13765838.png)
